molecular formula C11H9NO3 B568941 5-Benzyloxazole-2-carboxylic acid CAS No. 1357955-62-4

5-Benzyloxazole-2-carboxylic acid

Cat. No. B568941
CAS RN: 1357955-62-4
M. Wt: 203.197
InChI Key: SBJWZQMUDVTOGG-UHFFFAOYSA-N
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Description

Oxazole is a heterocyclic compound containing an oxygen atom and a nitrogen atom in a five-membered ring . Carboxylic acids are organic compounds that contain a carboxyl group (C=O) with a hydroxyl group (-OH) attached to the same carbon atom .


Synthesis Analysis

The synthesis of oxazole derivatives has seen significant development in recent years . Various synthetic methodologies have been used, involving different starting materials and catalysts .


Molecular Structure Analysis

The oxazole ring is planar and aromatic, allowing it to participate in pi stacking interactions . The carboxyl group in carboxylic acids is polar, which makes these compounds capable of forming hydrogen bonds .


Chemical Reactions Analysis

Carboxylic acids generally undergo nucleophilic substitution reactions, where the hydroxyl group (-OH) is substituted by another nucleophile . Oxazoles, on the other hand, can participate in a variety of reactions due to the presence of both electron-rich (oxygen) and electron-deficient (nitrogen) atoms in the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carboxylic acids, for example, are polar due to the presence of the carboxyl group, and this polarity influences their boiling points and solubility in water .

Scientific Research Applications

Antimicrobial Agents

  • Synthesis and Screening of Antimicrobial Agents : A series of compounds derived from benzoxazole-2-carboxylic acid, including 2-(5-substituted-[1,3,4]oxadiazol-2-yl)-benzoxazoles, were synthesized and exhibited antimicrobial activity against various bacteria (Vodela et al., 2013).
  • Development of Novel Benzoxazole Derivatives : Novel benzoxazole derivatives synthesized from benzoxazole-2-carboxylic acid demonstrated potential as antimicrobial agents (Balaswamy et al., 2012).

Material Science

  • Thermotropic Polyesters : Research on 2-(4-carboxyphenyl)benzoxazole-5-carboxylic acid led to the development of thermotropic polyesters with potential material science applications (Kricheldorf & Thomsen, 1992).

Organic Synthesis

  • Microwave-Assisted Direct Synthesis : A study on the microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids, including benzoxazole-2-carboxylic acid, highlighted advancements in organic synthesis techniques (Kumar et al., 2005).
  • Benzoxazole and Benzothiazole Synthesis : Benzoxazole-2-carboxylic acid was used in a metal-free and catalytic method for synthesizing benzoxazoles and benzothiazoles, showcasing its importance in synthetic organic chemistry (Dev et al., 2016).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, many drugs that include an oxazole ring work by interacting with biological receptors .

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. It’s important to refer to the relevant safety data sheets or other resources for specific information .

Future Directions

The future directions in the research and application of oxazole derivatives and carboxylic acids are vast. For instance, the development of new synthetic methods and the discovery of novel biological activities are areas of ongoing research .

properties

IUPAC Name

5-benzyl-1,3-oxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-11(14)10-12-7-9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJWZQMUDVTOGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 5-Benzyl-oxazole-2-carboxylic acid ethyl ester (0.95 g, 3.5 mmol) and lithiumhydroxide-hydrate (0.73 g, 17.5 mmol) in 20 mL MeOH and 10 mL water was stirred at room temperature for 2 h. The mixture was evaporated in vacuo, extracted with hexane and the aq. layer was acidified with 1 N aq. HCl. After extraction with ethyl acetate, the organic layer was dried over MgSO4, and evaporated to yield the crude product which was used in the next step without further purification. LCMS (method A) RtA=1.350 min; [M+H]+=203.9.
Name
5-Benzyl-oxazole-2-carboxylic acid ethyl ester
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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